molecular formula C19H29NO B7429109 N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine

Cat. No. B7429109
M. Wt: 287.4 g/mol
InChI Key: SOZYDMXNBKUUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine, also known as compound 1, is a novel synthetic compound that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.5]nonan-8-amine.

Mechanism of Action

The mechanism of action of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is not fully understood. However, it has been shown to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. These pathways are involved in various cellular processes, such as inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to exhibit various biochemical and physiological effects. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. Moreover, the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is its versatility in different experimental settings. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine can be used in various animal models of inflammation, pain, and cancer. Moreover, the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine can be used in various in vitro assays to study its mechanism of action. However, one of the limitations of the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has shown promising pharmacological properties, and there are several future directions for research. One of the future directions is to study the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another future direction is to study the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine's potential use in combination therapy with other drugs. Moreover, further studies are needed to understand the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine's mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine involves a multistep process that includes the reaction of 5-phenylpentan-1-ol with 1,3-dibromopropane to form a spirocyclic intermediate. The intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form the final product. The yield of the synthesis method is around 50%, and the purity of the N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine can be obtained by recrystallization.

Scientific Research Applications

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been extensively studied for its pharmacological properties. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, it has been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. The N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-3-8-17(9-4-1)10-5-2-6-14-20-18-11-15-21-19(16-18)12-7-13-19/h1,3-4,8-9,18,20H,2,5-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZYDMXNBKUUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)NCCCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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